molecular formula C12H9N3O8S B2682533 ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate CAS No. 477491-13-7

ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate

Cat. No.: B2682533
CAS No.: 477491-13-7
M. Wt: 355.28
InChI Key: QRQMIQLIQHZPBN-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of furan derivatives followed by esterification and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of nitrating agents such as nitric acid and acetic anhydride, followed by esterification using ethanol and a catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro groups are believed to play a crucial role in its antimicrobial and anticancer activities by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Furazolidone: Used for its antimicrobial properties.

    Nitrofurazone: Known for its antibacterial activity.

Uniqueness

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct chemical properties and biological activities compared to other nitrofuran derivatives .

Properties

IUPAC Name

ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O8S/c1-2-22-12(17)6-5-9(15(20)21)24-11(6)13-10(16)7-3-4-8(23-7)14(18)19/h3-5H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMIQLIQHZPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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